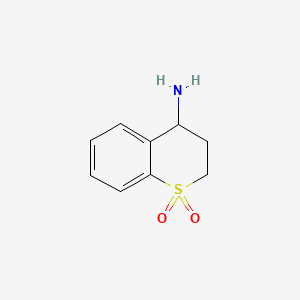
4-Aminothiochroman 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminothiochroman 1,1-dioxide hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₂ClNO₂S It is a derivative of thiochroman, which is a sulfur-containing analog of chroman
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminothiochroman 1,1-dioxide hydrochloride typically involves the following steps:
Formation of Thiochroman: The initial step involves the synthesis of thiochroman, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: Thiochroman is then oxidized to form thiochroman 1,1-dioxide. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The introduction of the amino group at the 4-position is achieved through nucleophilic substitution reactions. This can be done using amines under suitable conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminothiochroman 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochroman derivatives.
Aplicaciones Científicas De Investigación
4-Aminothiochroman 1,1-dioxide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and antileishmanial properties.
Mecanismo De Acción
The mechanism of action of 4-Aminothiochroman 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, derivatives bearing vinyl sulfone moieties are known to inhibit cysteine proteases through nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the detailed mechanism of action for other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Thiochroman: The parent compound without the amino and sulfone groups.
Thiochroman 1,1-dioxide: Lacks the amino group.
4-Aminothiochroman: Lacks the sulfone group.
Uniqueness
4-Aminothiochroman 1,1-dioxide hydrochloride is unique due to the presence of both the amino and sulfone groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQPICIMOSZNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
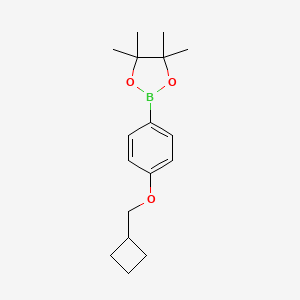

![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
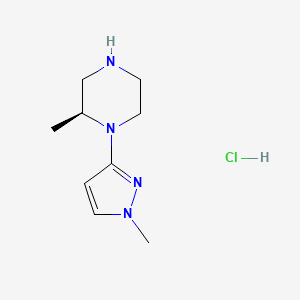
![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
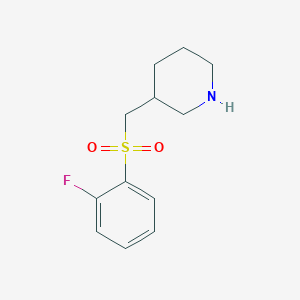
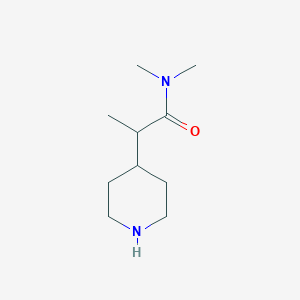
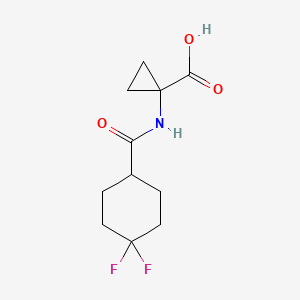


![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
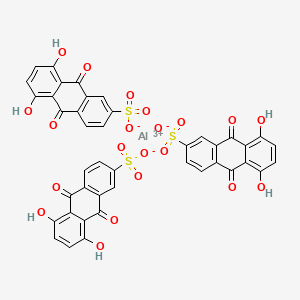
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
